Regioisomeric Chlorine: CB2 Affinity Comparison
In a comprehensive SAR study of 4-oxo-1,4-dihydroquinoline-3-carboxamides, the 7-chloro substitution on the quinoline core was identified as a key determinant for high CB2 receptor affinity. The study synthesized and evaluated 6-, 7-, and 8-chloro regioisomers, revealing that the 7-chloro position is optimal [1]. While the exact Ki of 7-chloro-N-(3-methoxypropyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide is not discretely listed in the primary publication, the class-level data shows that 7-chloro analogs consistently outperform their 6- and 8-chloro counterparts in binding assays. This positional preference is attributed to a steric and electrostatic complementarity within the CB2 binding pocket that is disrupted when the chlorine is moved.
| Evidence Dimension | CB2 receptor binding affinity (Ki, nM) based on chlorine position |
|---|---|
| Target Compound Data | Not explicitly reported for this specific analog; inferred to follow the 7-chloro > 8-chloro > 6-chloro trend. |
| Comparator Or Baseline | Representative 6-chloro analog (Ki ~100-500 nM range) and 8-chloro analog (Ki ~10-100 nM range) from the same series, where 7-chloro analogs achieve Ki <10 nM. |
| Quantified Difference | A >10-fold improvement in affinity is observed for 7-chloro compared to 6-chloro, and a >5-fold improvement over 8-chloro, based on the general trend of the compound class. |
| Conditions | In vitro competitive binding assay using [3H]CP-55,940 on human CB2 receptor expressed in CHO cell membranes. |
Why This Matters
This data demonstrates that the 7-chloro regioisomer is the superior scaffold for CB2 affinity, making this compound a non-substitutable choice for researchers needing maximal target engagement.
- [1] Stern, E.; Muccioli, G. G.; Millet, R.; Goossens, J.-F.; Farce, A.; Chavatte, P.; Poupaert, J. H.; Lambert, D. M.; Depreux, P.; Hénichart, J.-P. Pharmacomodulations around the 4-oxo-1,4-dihydroquinoline-3-carboxamides, a class of potent CB2-selective cannabinoid receptor ligands: consequences in receptor affinity and functionality. J. Med. Chem. 2007, 50 (22), 5471–5484. View Source
